molecular formula C8H8BrNO2 B1592846 4-Bromopyridine-3-carboxylic acid ethyl ester CAS No. 1092353-02-0

4-Bromopyridine-3-carboxylic acid ethyl ester

Cat. No. B1592846
CAS RN: 1092353-02-0
M. Wt: 230.06 g/mol
InChI Key: UOBGHESMEIUDKB-UHFFFAOYSA-N
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Description

“4-Bromopyridine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 . The IUPAC name for this compound is ethyl 4-bromonicotinate .


Molecular Structure Analysis

The InChI code for “4-Bromopyridine-3-carboxylic acid ethyl ester” is 1S/C8H8BrNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Bromopyridine-3-carboxylic acid ethyl ester” is a solid substance . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

"4-Bromopyridine-3-carboxylic acid ethyl ester" serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the preparation of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is known for its ability to promote lower energy electronic absorption in metal complexes and offers a useful tether for anchoring ligands to semiconductor surfaces (R. Zong, Hui Zhou, R. Thummel, 2008). This illustrates the compound's role in facilitating the development of materials with potential applications in electronics and photovoltaics.

Novel Organic Reactions

Research on "4-Bromopyridine-3-carboxylic acid ethyl ester" also includes the exploration of new methods for preparing carboxylic esters. One study highlights an efficient coupling reagent for the synthesis of various carboxylic esters, including functionalized ones, from free carboxylic acids and alcohols under mild conditions (K. Saigo, M. Usui, K. Kikuchi, E. Shimada, T. Mukaiyama, 1977). Such methodologies expand the toolkit for organic synthesis, enabling the creation of diverse molecular architectures.

Ligand Chemistry for Metal Coordination

The synthesis and reactivity of brominated pyridines, including "4-Bromopyridine-3-carboxylic acid ethyl ester," are central to developing ligands for metal coordination. For instance, the preparation of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids through reactions involving ethyl bromopyruvate or 4-bromoacetoacetate showcases the utility of brominated pyridines in creating ligands with potential anti-inflammatory activity (E. Abignente, F. Arena, P. de Caprariis, 1977). Such research contributes to the design of novel therapeutic agents and the study of metal-organic frameworks.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

ethyl 4-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBGHESMEIUDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625727
Record name Ethyl 4-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092353-02-0
Record name Ethyl 4-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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